4-(2-Oxiranylmethoxy)benzenecarbonitrile
Overview
Description
4-(2-Oxiranylmethoxy)benzenecarbonitrile is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . It is a specialty product often used in proteomics research . The compound features an oxirane ring (epoxide) attached to a benzenecarbonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Oxiranylmethoxy)benzenecarbonitrile can be synthesized through the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions in an inert atmosphere. Here is a detailed synthetic route:
Reactants: 4-hydroxybenzonitrile, epichlorohydrin, potassium carbonate.
Conditions: The mixture is heated to 120°C for 5 hours in a sealed tube.
Procedure: After the reaction, the mixture is filtered, and the filtrate is diluted with water. The product is extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. For example, epichlorohydrin and potassium carbonate are added to a stirred solution of p-cyanophenol in acetonitrile, and the reaction mixture is refluxed under an inert atmosphere . The hot solution is then filtered, and the filtrate is concentrated to give a clear oil, which is crystallized from di-isopropyl ether to yield the product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxiranylmethoxy)benzenecarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the use of a base.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products
Nucleophilic Substitution: The major products are substituted benzenecarbonitriles with the nucleophile replacing the epoxide ring.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are amines derived from the reduction of the nitrile group.
Scientific Research Applications
4-(2-Oxiranylmethoxy)benzenecarbonitrile has several applications in scientific research:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxiranylmethoxy)benzenecarbonitrile involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reduction reactions to form amines, which can further react to form other derivatives.
Comparison with Similar Compounds
4-(2-Oxiranylmethoxy)benzenecarbonitrile can be compared with other similar compounds such as:
4-(2-Oxiranylmethoxy)benzonitrile: Similar structure but different functional groups.
4-(2-Oxiranylmethoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-(2-Oxiranylmethoxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its combination of an epoxide ring and a nitrile group, which provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXVDPOLDOXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377392 | |
Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38791-92-3 | |
Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.